2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide
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Description
2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H15ClFN3O3 and its molecular weight is 387.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-inflammatory Activity
The synthesis of novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide has been reported. These compounds were evaluated for their anti-inflammatory activity, with some derivatives showing significant activity. This indicates their potential for development as anti-inflammatory agents (K. Sunder & Jayapal Maleraju, 2013).
Scaleable Synthesis for Thrombin Inhibition
A scaleable synthesis route for a 3-aminopyrazinone acetamide thrombin inhibitor has been developed. This process addresses the use of toxic reagents and the need for specialist equipment, suggesting its applicability in preparing compounds for large-scale pharmaceutical use. The inhibitor shows promise for treating thrombosis-related conditions (M. S. Ashwood et al., 2004).
Analgesic and Anti-inflammatory Agents
The design and synthesis of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide for DPPH scavenging, analgesic, and anti-inflammatory activities have been explored. The synthesized compound demonstrated noticeable activities in in vitro and in vivo models, highlighting its therapeutic potential (P. Nayak et al., 2014).
Antipsychotic Potential
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds with structural similarities to the specified acetamide, has identified potential antipsychotic agents. These compounds showed promising profiles in behavioral animal tests without interacting with dopamine receptors, indicating a novel mechanism of action for antipsychotic therapy (L D Wise et al., 1987).
Antioxidant Activity of Coordination Complexes
Studies on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including antioxidant activity evaluation, have demonstrated significant activity. These findings open avenues for the application of such complexes in medicinal chemistry and as potential therapeutic agents (K. Chkirate et al., 2019).
Potential Pesticides
Characterization of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide derivatives as potential pesticides highlights the application of acetamide derivatives in agriculture. These compounds, characterized by X-ray powder diffraction, show promise as herbicides and insecticides (E. Olszewska et al., 2008).
Properties
IUPAC Name |
2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3/c1-12-3-2-4-13(9-12)22-17(25)11-23-7-8-24(19(27)18(23)26)14-5-6-16(21)15(20)10-14/h2-10H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJUXTHCKJERRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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